molecular formula C8H10O3S B1583880 2,6-dimethylbenzenesulfonic Acid CAS No. 25241-15-0

2,6-dimethylbenzenesulfonic Acid

Cat. No.: B1583880
CAS No.: 25241-15-0
M. Wt: 186.23 g/mol
InChI Key: BRETYAHLENMEAI-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzenesulfonic acid can be synthesized through the sulfonation of 2,6-dimethylbenzene (also known as 2,6-xylene) using sulfur trioxide or oleum as the sulfonating agent. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,6-dimethylbenzene is treated with sulfur trioxide or oleum. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation processes to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate salts.

    Reduction: The compound can be reduced to form corresponding sulfonamides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfonate salts.

    Reduction: Sulfonamides.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2,6-Dimethylbenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-dimethylbenzenesulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • 2,3-Dimethylbenzenesulfonic acid
  • 2,5-Dimethylbenzenesulfonic acid
  • p-Xylene-2-sulfonic acid
  • 2,6-Dimethylbenzoic acid

Comparison: 2,6-Dimethylbenzenesulfonic acid is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other dimethylbenzenesulfonic acids, the 2,6-isomer has distinct steric and electronic effects that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,6-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRETYAHLENMEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275008
Record name 2,6-dimethylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25241-15-0
Record name 2,6-dimethylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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